molecular formula C41H66O13 B1668643 Cauloside C CAS No. 20853-58-1

Cauloside C

Cat. No. B1668643
CAS RN: 20853-58-1
M. Wt: 767 g/mol
InChI Key: RROGHRHLBLVQSG-UUWFFIQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cauloside C is a triterpene glycoside isolated from Caulophyllum robustum Max . It exerts anti-inflammatory effects through the inhibition of the expression of iNOS and proinflammatory cytokines .


Molecular Structure Analysis

Cauloside C has a molecular formula of C41H66O13 and a molecular weight of 766.95 . It is a triterpene glycoside .


Physical And Chemical Properties Analysis

Cauloside C is a solid substance . It has a solubility of 90 mg/mL in DMSO . The molecular weight is 766.95 .

Scientific Research Applications

  • Traditional Chinese Medicine

    • Application : Cauloside C is found in the plant Caulophyllum robustum Maxim, a well-known traditional Chinese medicine (TCM) widely used for the treatment of rheumatoid arthritis (RA) .
    • Method : The plant is typically prepared and consumed as a tea or decoction. The specific dosage and preparation methods may vary depending on the condition being treated .
    • Results : Modern pharmacological studies have shown that saponins, including Cauloside C, are the main active components of C. robustum. These compounds are known to enter the bloodstream as prototypes, metabolites, and sapogenins .
  • Cell Membrane Studies

    • Application : Cauloside C has been studied for its effects on cell membranes, particularly its membranolytic activity .
    • Method : In these studies, cells are typically exposed to Cauloside C under controlled conditions, and the effects on the cell membrane are observed .
    • Results : It has been found that Cauloside C produces a cytotoxic effect on various types of cells. Its action is displayed more strongly at low pH .
  • Anti-Inflammatory Effects

    • Application : Cauloside C has been found to exert anti-inflammatory effects .
    • Method : This compound, isolated from Caulophyllum robustum Max, is believed to work by inhibiting the expression of iNOS and proinflammatory cytokines .
    • Results : While the specific outcomes can vary, the overall effect is a reduction in inflammation .
  • Analgesic Effects

    • Application : Cauloside C has been studied for its potential analgesic (pain-relieving) effects .
    • Method : The exact method of application can vary, but it generally involves administering Cauloside C and observing its effects on pain levels .
    • Results : It has been suggested that Cauloside C with disaccharide has a more potent analgesic effect than Cauloside A with monosaccharide .
  • NO Synthase Inhibition

    • Application : Cauloside C has been identified as a NO Synthase inhibitor .
    • Method : This compound, isolated from Caulophyllum robustum Max, is believed to work by inhibiting the expression of iNOS .
    • Results : The inhibition of iNOS can lead to anti-inflammatory effects .
  • Cytotoxic Effects

    • Application : Cauloside C has been studied for its cytotoxic effects on various types of cells .
    • Method : In these studies, cells are typically exposed to Cauloside C under controlled conditions, and the effects on the cells are observed .
    • Results : It has been found that Cauloside C acts as a membranolytic agent, and its action is displayed more strongly at low pH .

Safety And Hazards

Cauloside C is for research use only and not for human or veterinary use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROGHRHLBLVQSG-UUWFFIQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cauloside C

CAS RN

20853-58-1
Record name Cauloside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAULOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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